![molecular formula C19H20O2 B12583320 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol CAS No. 446303-28-2](/img/structure/B12583320.png)
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is a chemical compound known for its unique structure and properties This compound features a cyclohexenyl ring substituted with a hydroxyphenyl group and a methylphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol typically involves multiple steps, including cyclization and substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone under basic conditions to form the cyclohexenyl ring. This intermediate is then subjected to further reactions to introduce the methylphenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyclohexenyl ring can be reduced to a cyclohexyl ring.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals forces, which stabilize its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
4-(4-Hydroxyphenyl)cyclohexanone: Studied for its potential biological activities and used in various chemical syntheses.
Uniqueness
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexenyl ring with hydroxyphenyl and methylphenol groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
446303-28-2 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyphenyl)cyclohexen-1-yl]-2-methylphenol |
InChI |
InChI=1S/C19H20O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h4,6-12,14,20-21H,2-3,5H2,1H3 |
InChI-Schlüssel |
WXHQCEHXTHFIQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CCC(CC2)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
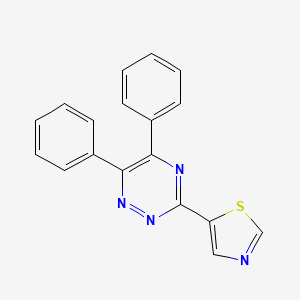
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
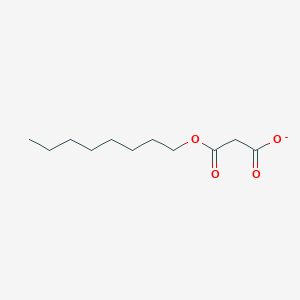

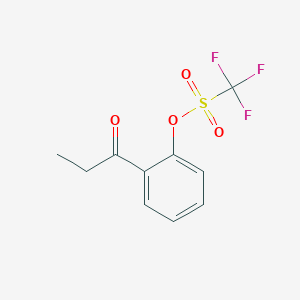
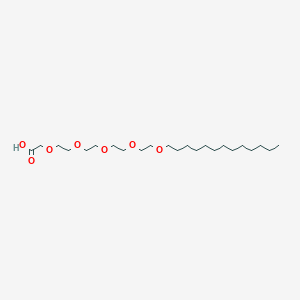
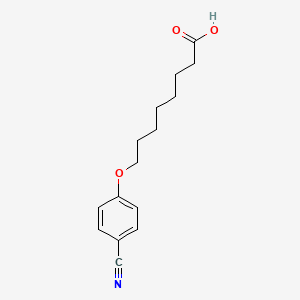
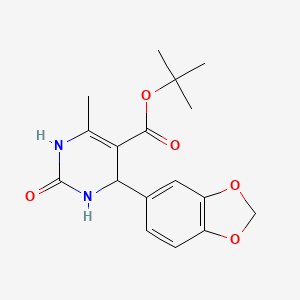
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

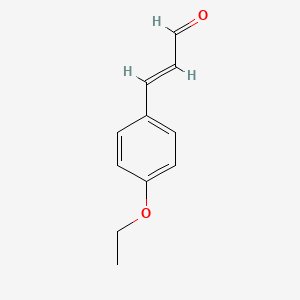
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
